molecular formula C9H9N3O2S B13213341 2-{Thieno[2,3-d]pyrimidin-4-ylamino}propanoic acid

2-{Thieno[2,3-d]pyrimidin-4-ylamino}propanoic acid

Cat. No.: B13213341
M. Wt: 223.25 g/mol
InChI Key: QYLZMRKXDHONMV-UHFFFAOYSA-N
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Description

2-({thieno[2,3-d]pyrimidin-4-yl}amino)propanoic acid is a compound with a unique structure that combines a thieno[2,3-d]pyrimidine moiety with an amino acid derivative. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({thieno[2,3-d]pyrimidin-4-yl}amino)propanoic acid typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often include heating the reactants to facilitate the cyclization process. Another approach involves the use of dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production. The use of continuous flow reactors and optimization of reaction conditions could enhance the efficiency and yield of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-({thieno[2,3-d]pyrimidin-4-yl}amino)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new alkyl or acyl groups attached to the amino group.

Scientific Research Applications

2-({thieno[2,3-d]pyrimidin-4-yl}amino)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({thieno[2,3-d]pyrimidin-4-yl}amino)propanoic acid involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors by binding to their active sites. This binding can disrupt normal cellular processes, leading to therapeutic effects such as the inhibition of cancer cell proliferation or bacterial growth . The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({thieno[2,3-d]pyrimidin-4-yl}amino)propanoic acid is unique due to its combination of a thieno[2,3-d]pyrimidine moiety with an amino acid derivative This structural feature allows for a broader range of chemical reactivity and biological activity compared to its analogs

Properties

IUPAC Name

2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S/c1-5(9(13)14)12-7-6-2-3-15-8(6)11-4-10-7/h2-5H,1H3,(H,13,14)(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLZMRKXDHONMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC1=C2C=CSC2=NC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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